molecular formula C6H12ClNO2 B12993046 2-((Dimethylamino)methyl)acrylic acid hydrochloride

2-((Dimethylamino)methyl)acrylic acid hydrochloride

Cat. No.: B12993046
M. Wt: 165.62 g/mol
InChI Key: QPEPNVZJJWONLJ-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)acrylic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique properties and versatility, making it a valuable compound for scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylamino)methyl)acrylic acid hydrochloride typically involves the reaction of dimethylamine with acrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)acrylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)acrylic acid hydrochloride involves its interaction with molecular targets and pathways. The compound’s dimethylamino group can participate in various chemical interactions, influencing the behavior of the compound in different environments. For example, in drug delivery systems, it can enhance the delivery of therapeutic agents by responding to pH changes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Dimethylamino)methyl)acrylic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as enhanced reactivity and versatility in various applications. Its ability to form stable hydrochloride salts also adds to its uniqueness, making it suitable for a wide range of scientific and industrial uses .

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

2-[(dimethylamino)methyl]prop-2-enoic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-5(6(8)9)4-7(2)3;/h1,4H2,2-3H3,(H,8,9);1H

InChI Key

QPEPNVZJJWONLJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=C)C(=O)O.Cl

Origin of Product

United States

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